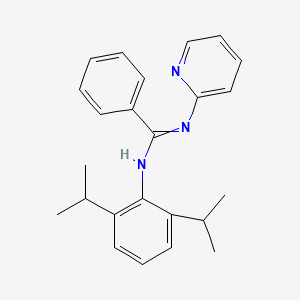
(E)-N'-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N’-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide is a synthetic organic compound that belongs to the class of benzimidamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide typically involves the reaction of 2,6-diisopropylaniline with pyridine-2-carboxaldehyde under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, to facilitate the formation of the imine intermediate. This intermediate is then reduced to yield the desired benzimidamide compound.
Industrial Production Methods
In an industrial setting, the production of (E)-N’-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N’-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzimidamide compounds.
Wissenschaftliche Forschungsanwendungen
(E)-N’-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism of action of (E)-N’-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,6-diisopropylphenyl)-N’-(pyridin-2-yl)benzimidamide: Lacks the (E)-configuration, which may affect its chemical properties and biological activity.
N-(2,6-diisopropylphenyl)-N’-(pyridin-3-yl)benzimidamide: Contains a pyridin-3-yl group instead of pyridin-2-yl, leading to different reactivity and applications.
N-(2,6-diisopropylphenyl)-N’-(pyridin-4-yl)benzimidamide: Features a pyridin-4-yl group, which can alter its binding affinity and selectivity for molecular targets.
Uniqueness
(E)-N’-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide is unique due to its specific (E)-configuration and the presence of both diisopropylphenyl and pyridin-2-yl groups
Eigenschaften
Molekularformel |
C24H27N3 |
|---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
N-[2,6-di(propan-2-yl)phenyl]-N'-pyridin-2-ylbenzenecarboximidamide |
InChI |
InChI=1S/C24H27N3/c1-17(2)20-13-10-14-21(18(3)4)23(20)27-24(19-11-6-5-7-12-19)26-22-15-8-9-16-25-22/h5-18H,1-4H3,(H,25,26,27) |
InChI-Schlüssel |
DAFUOHHMUIINKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=NC2=CC=CC=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11829197.png)
![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11829198.png)
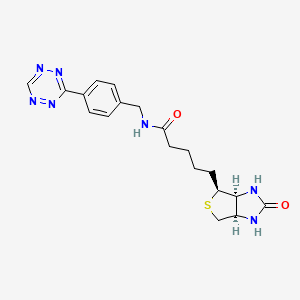
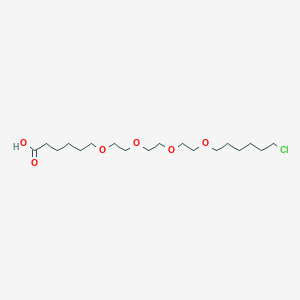

![Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-](/img/structure/B11829210.png)

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B11829222.png)
![2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-methylphenyl)diphenylmethyl]amino)propanoate](/img/structure/B11829226.png)
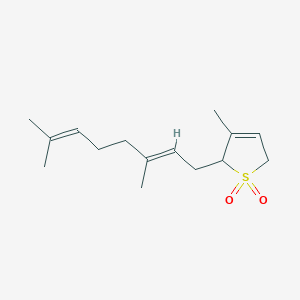
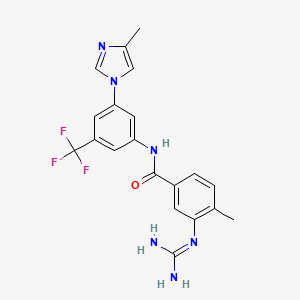
![All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal](/img/structure/B11829232.png)
![3-(([1,1'-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride](/img/structure/B11829237.png)
